Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane
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Overview
Description
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane is an organoarsenic compound characterized by the presence of two 2-methylphenyl groups and a triethylsilyl-ethynyl group attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane typically involves the reaction of 2-methylphenyl derivatives with triethylsilyl-ethynyl reagents in the presence of an arsenic source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.
Substitution: The triethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets, such as enzymes or receptors, through its arsenic center and functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The triethylsilyl-ethynyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)acetylene: An organosilicon compound with similar structural features but different reactivity and applications.
2,4,6-Tris(bis(trimethylsilyl)methyl)phenyl: A sterically demanding group used for kinetic stabilization of unstable compounds.
Uniqueness
Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane is unique due to the presence of both organoarsenic and triethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63451-86-5 |
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Molecular Formula |
C22H29AsSi |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
bis(2-methylphenyl)-(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C22H29AsSi/c1-6-24(7-2,8-3)18-17-23(21-15-11-9-13-19(21)4)22-16-12-10-14-20(22)5/h9-16H,6-8H2,1-5H3 |
InChI Key |
QCHUAOVMFJFACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#C[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
Origin of Product |
United States |
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